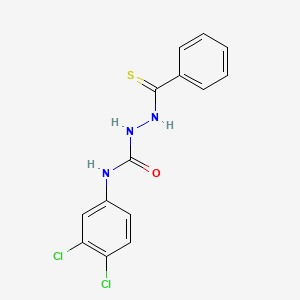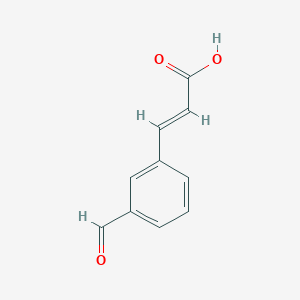
(E)-3-(3-Formylphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-Formylphenyl)acrylic acid is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a formyl group (-CHO) attached to the third carbon of the cinnamic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: (E)-3-(3-Formylphenyl)acrylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of an alkali metal acetate . Another method includes the condensation of benzaldehyde with malonic acid in the presence of a weak base, followed by acid-catalyzed decarboxylation .
Industrial Production Methods: Industrial production of 3-formylcinnamic acid often involves large-scale Perkin reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (E)-3-(3-Formylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Concentrated nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: 3-Carboxycinnamic acid.
Reduction: 3-Hydroxymethylcinnamic acid.
Substitution: Various substituted cinnamic acids depending on the substituent introduced.
科学的研究の応用
(E)-3-(3-Formylphenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research has shown potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
作用機序
The biological activity of 3-formylcinnamic acid is attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes involved in metabolic processes, thereby exerting antimicrobial or anticancer effects . The formyl group plays a crucial role in these interactions by forming covalent bonds with the active sites of target enzymes.
類似化合物との比較
Cinnamic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Hydroxycinnamic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical and biological properties.
3-Methoxycinnamic acid: Contains a methoxy group, which affects its solubility and reactivity.
Uniqueness: (E)-3-(3-Formylphenyl)acrylic acid is unique due to the presence of the formyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for synthetic chemistry and pharmaceutical research.
特性
IUPAC Name |
(E)-3-(3-formylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-7H,(H,12,13)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXAPANLBKXEKT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2881540.png)
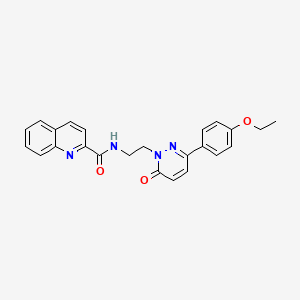
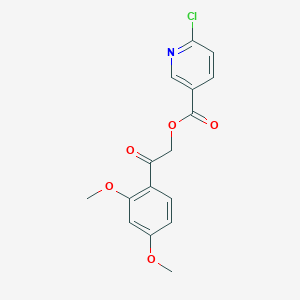
![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(oxolan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2881544.png)
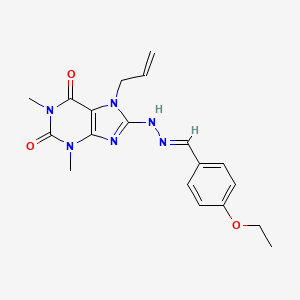
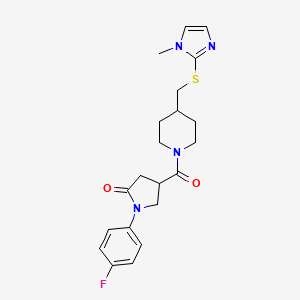
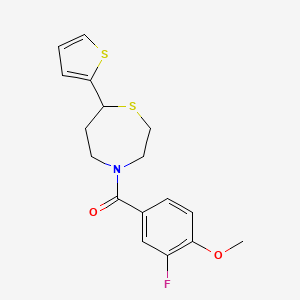
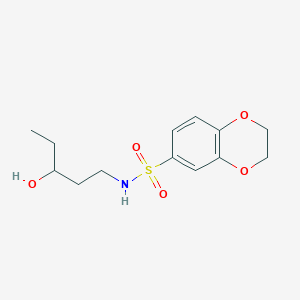
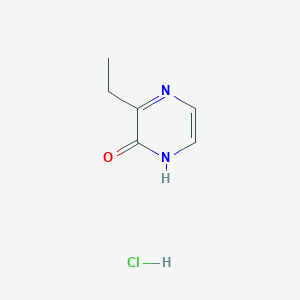
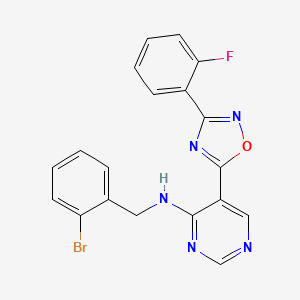
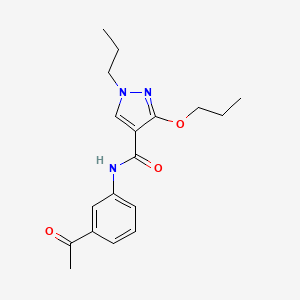
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2881558.png)
